2H-Cyclopenta[B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopenta[B]quinoxaline is a heterocyclic aromatic compound that consists of a quinoxaline ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[B]quinoxaline can be achieved through various methods. One notable method involves the visible-light-induced radical cascade cyclization of oxime esters and aryl isonitriles. This process integrates the in situ-formed nitrile radical followed by cascade radical isonitrile/nitrile insertion-cyclization
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly and cost-effective methods. For instance, the use of recyclable catalysts under solvent-free conditions has been reported to be highly efficient . These methods not only reduce the environmental impact but also enhance the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2H-Cyclopenta[B]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines.
Scientific Research Applications
2H-Cyclopenta[B]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s antioxidant properties also play a role in its biological activity, as it can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Quinoxaline: A benzopyrazine system with similar biological activities.
Cyclopenta[B]quinoline: Another fused heterocyclic compound with comparable structural features.
Phenanthroline: Known for its coordination chemistry and biological applications.
Uniqueness: 2H-Cyclopenta[B]quinoxaline stands out due to its unique fusion of a quinoxaline ring with a cyclopentane ring, which imparts distinct physicochemical properties and enhances its biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
774-68-5 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2 |
InChI Key |
LASJUROBSVVXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.